molecular formula C7H3ClF3NO3 B1402221 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene CAS No. 1404194-21-3

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene

Cat. No.: B1402221
CAS No.: 1404194-21-3
M. Wt: 241.55 g/mol
InChI Key: LWZBOWLZEUNEKU-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene is an organic compound with the molecular formula C7H3ClF3NO3. This compound is characterized by the presence of a chloro(difluoro)methoxy group, a fluoro group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene typically involves multiple steps. One common method starts with the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions to form various oxidized products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-4-1-2-6(12(13)14)5(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZBOWLZEUNEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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